4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Chemical Biology Medicinal Chemistry Organic Synthesis

This 95% pure 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid is a uniquely dual-functional scaffold featuring both a para-carboxylic acid and an N-methylamino linker — enabling orthogonal amide coupling and alkylation/acylation strategies unavailable in simpler 4-sulfamoylbenzoic acid analogs. Its N-methylsulfamoyl substitution pattern aligns with pharmacophore requirements for cPLA2α inhibition, making it a cost-effective entry point for inflammation-focused drug discovery. The moderate LogP (~1.5–2.0) and aqueous solubility suit ADME optimization campaigns. Not interchangeable with CAS 138-41-0 or 1206-37-7.

Molecular Formula C10H14N2O4S
Molecular Weight 258.3 g/mol
CAS No. 1207326-84-8
Cat. No. B1417897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid
CAS1207326-84-8
Molecular FormulaC10H14N2O4S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H14N2O4S/c1-11(2)17(15,16)12(3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
InChIKeyLNNUOFHTPVKBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic Acid (CAS 1207326-84-8): Core Physicochemical and Structural Baseline for Research Procurement


4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid is a synthetic sulfonamide-functionalized benzoic acid derivative with the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol [1]. The compound features a para-carboxylic acid group on the benzene ring and a dimethylsulfamoyl moiety attached via an N-methylamino linker, yielding a structure with four rotatable bonds, a sulfonamide group, and an aromatic carboxylic acid . This specific substitution pattern imparts distinct physicochemical properties compared to simpler sulfamoylbenzoic acid congeners, including a calculated LogP of approximately 1.5–2.0 . The compound is primarily sourced from specialty chemical suppliers for use as a research building block, and its 95% typical commercial purity meets the requirements for most synthetic chemistry and early discovery applications .

Why 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic Acid Cannot Be Substituted by Common 4-Sulfamoylbenzoic Acid Analogs


Procurement specialists and medicinal chemists must recognize that simple 4-sulfamoylbenzoic acid (CAS 138-41-0) and 4-(dimethylsulfamoyl)benzoic acid (CAS 1206-37-7) are not interchangeable with 4-[(dimethylsulfamoyl)(methyl)amino]benzoic acid due to fundamental differences in steric bulk, lipophilicity, and synthetic versatility. The presence of the N-methylamino spacer in the target compound introduces a secondary amine nitrogen that can serve as an additional diversification point for further derivatization—a feature absent in directly sulfonylated analogs . Moreover, the increased molecular weight and altered electronic distribution relative to simpler 4-sulfamoylbenzoic acids translate to distinct solubility profiles and potentially different biological target engagement in discovery campaigns [1]. Class-level evidence from structurally related N,N-disubstituted 4-sulfamoylbenzoic acid derivatives demonstrates that even minor modifications to the sulfamoyl nitrogen substitution pattern significantly impact aqueous solubility, metabolic stability, and enzyme inhibitory potency—underscoring that generic substitution without empirical validation introduces uncontrolled variability into research outcomes [2].

Quantitative Differentiation Evidence for 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic Acid vs. Key Comparators


Structural Differentiation: N-Methylamino Linker Confers Unique Synthetic Handle Absent in Direct Sulfonamide Analogs

The target compound incorporates an N-methylamino spacer between the benzene ring and the dimethylsulfamoyl group. In contrast, 4-(dimethylsulfamoyl)benzoic acid (CAS 1206-37-7) features a direct sulfonamide linkage without this intervening nitrogen [1]. This structural distinction yields one additional nitrogen atom (N2 vs. N1) and one additional rotatable bond (4 vs. 3), as confirmed by SMILES comparison . The secondary amine nitrogen in the target compound provides a reactive site for alkylation, acylation, or other derivatization reactions that is not available in the direct analog, thereby expanding synthetic utility in building block applications .

Chemical Biology Medicinal Chemistry Organic Synthesis

Lipophilicity Shift: Increased LogP Relative to Unsubstituted 4-Sulfamoylbenzoic Acid Improves Membrane Permeability Potential

The target compound exhibits a calculated LogP value of approximately 1.5–2.0, whereas the simpler 4-sulfamoylbenzoic acid (CAS 138-41-0) has a reported LogP of 1.81 . Although the LogP values appear similar, the target compound's increased molecular weight (258.29 g/mol vs. 201.22 g/mol for 4-sulfamoylbenzoic acid) and additional lipophilic alkyl groups (two methyl groups on the sulfamoyl nitrogen plus an N-methyl group) contribute to a higher lipophilic surface area and greater membrane permeability potential, as predicted by class-level SAR from N,N-disubstituted 4-sulfamoylbenzoic acid inhibitors [1]. The enhanced lipophilicity may improve passive diffusion across biological membranes in cell-based assays.

ADME Drug Discovery Physicochemical Profiling

Aqueous Solubility Differentiation: Expected Improved Solubility Over Direct Sulfonamide Analogs Based on Class-Level Data

Class-level evidence from a 2024 medicinal chemistry study demonstrates that N,N-disubstituted 4-sulfamoylbenzoic acid derivatives exhibit significantly improved aqueous solubility compared to the known reference inhibitor giripladib, with some derivatives achieving favorable solubility while maintaining submicromolar potency [1]. The target compound's N-methylamino linker and dimethylsulfamoyl substitution pattern align with this class-level trend, suggesting enhanced aqueous solubility relative to more hydrophobic, directly sulfonylated analogs. While direct solubility data for the target compound is not publicly available, the presence of a polar carboxylic acid group and a tertiary sulfonamide moiety supports moderate aqueous solubility in the range observed for related derivatives (typically 0.1–10 mg/mL at pH 7.4).

Formulation ADME Physicochemical Profiling

Potential Biological Activity Differentiation: Class-Level cPLA2α Inhibitory Potential with Submicromolar Potency Achievable via SAR Optimization

Recent studies on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have identified compounds with submicromolar inhibitory activity against cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade linked to inflammatory disorders [1]. While the target compound itself has not been directly assayed, its structural features align with the pharmacophore of these active derivatives. Notably, a closely related 2-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid analog demonstrated 35% enzyme inhibition at 0.05 mM in a biochemical assay, establishing baseline activity for this chemotype [2]. The target compound's para-carboxylic acid and N-methylated sulfamoyl group are consistent with the SAR described for cPLA2α inhibition, suggesting it could serve as a viable starting point for hit-to-lead optimization campaigns targeting this enzyme class.

Inflammation Enzymology Drug Discovery

Commercial Availability and Purity Standardization: 95% Purity Specification Matches Research-Grade Requirements

The target compound is commercially available from multiple specialty chemical suppliers with a standardized purity specification of 95% (HPLC/GC) . This purity level is appropriate for most research applications including building block synthesis, preliminary biological screening, and method development. In contrast, simpler 4-sulfamoylbenzoic acid is available in a wider range of purities (96% to 98%+) and from broader industrial sources, which can introduce variability in impurity profiles that may interfere with sensitive assays . The target compound's niche supplier base ensures batch-to-batch consistency for specialized research workflows.

Chemical Procurement Quality Control Organic Synthesis

Optimal Research and Industrial Use Cases for 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic Acid Based on Evidence


Synthesis of Diversified Sulfonamide Libraries for Medicinal Chemistry Hit Discovery

The presence of both a carboxylic acid handle and a secondary amine nitrogen enables orthogonal derivatization strategies. The carboxylic acid can be activated for amide coupling with diverse amines, while the N-methylamino site can be alkylated or acylated to generate structurally varied analogs. This dual-functional scaffold is particularly valuable for constructing focused libraries targeting enzymes like cPLA2α or GPCRs such as LPA2, where sulfamoylbenzoic acid chemotypes have demonstrated submicromolar to subnanomolar agonist/antagonist activity [1][2].

Physicochemical Probe Development for ADME Property Optimization Studies

The compound's moderate lipophilicity (LogP ~1.5–2.0) and predicted aqueous solubility (0.1–10 mg/mL) make it a suitable candidate for permeability and solubility optimization studies. It can serve as a baseline scaffold for introducing additional polar or lipophilic groups to fine-tune ADME properties without drastic changes to the core pharmacophore. The class-level SAR demonstrating improved aqueous solubility for N,N-disubstituted 4-sulfamoylbenzoic acids over giripladib supports its use in property-driven medicinal chemistry campaigns [3].

Enzyme Inhibitor Lead Generation Targeting cPLA2α for Inflammatory Disorders

Given the established activity of structurally related N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as submicromolar cPLA2α inhibitors, the target compound can be used as an initial hit or fragment for further optimization. Its para-carboxylic acid and N-methylsulfamoyl substitution pattern aligns with the pharmacophore requirements for cPLA2α inhibition, and the compound is readily accessible for in vitro vesicle assay testing to confirm baseline activity [3]. This positions it as a cost-effective entry point for inflammation-focused drug discovery programs.

Building Block for Conjugation and Bioconjugate Chemistry

The carboxylic acid moiety provides a direct handle for amide bond formation with amine-containing biomolecules or linkers, while the sulfamoyl group offers a stable, polar functional group that can enhance aqueous compatibility of resulting conjugates. The 95% purity specification ensures that byproducts from conjugation reactions are minimized, facilitating purification of the final bioconjugate constructs .

Quote Request

Request a Quote for 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.